molecular formula C13H8F2N2O B8426970 5-(3,5-Difluorobenzyloxy)nicotinonitrile

5-(3,5-Difluorobenzyloxy)nicotinonitrile

Cat. No.: B8426970
M. Wt: 246.21 g/mol
InChI Key: ABNOQRUXVJFBSN-UHFFFAOYSA-N
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Description

5-(3,5-Difluorobenzyloxy)nicotinonitrile is a fluorinated nicotinonitrile derivative characterized by a benzyloxy group at the 5-position of the pyridine ring, substituted with two fluorine atoms at the 3- and 5-positions of the benzyl moiety.

Properties

Molecular Formula

C13H8F2N2O

Molecular Weight

246.21 g/mol

IUPAC Name

5-[(3,5-difluorophenyl)methoxy]pyridine-3-carbonitrile

InChI

InChI=1S/C13H8F2N2O/c14-11-1-9(2-12(15)4-11)8-18-13-3-10(5-16)6-17-7-13/h1-4,6-7H,8H2

InChI Key

ABNOQRUXVJFBSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)COC2=CN=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Key Analogs:

6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (from ): Bromobenzofuran substitution introduces aromatic bulk and bromine’s hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Data Table:
Compound Substituents (Benzyl/Other) Molecular Weight (g/mol) Melting Point (°C) LogP* (Predicted)
5-(3,5-Difluorobenzyloxy)nicotinonitrile 3,5-difluoro ~287.2 N/A ~2.8
5-(4-Fluorobenzyloxy)nicotinonitrile 4-fluoro ~269.3 N/A ~2.5
5-(3,5-Dichlorobenzyloxy)nicotinonitrile 3,5-dichloro ~318.1 N/A ~3.4
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile 5-bromo-benzofuran ~403.2 N/A ~4.1
7k (DAPY hybrid, ) 3,5-difluoro, cyano ~438.4 294.3–294.9 ~3.0

*LogP values estimated using fragment-based methods.

Physicochemical and Stability Profiles

  • Stability : The 3,5-difluoro substitution likely enhances stability compared to unstable diamines (), as fluorine’s strong C-F bonds resist metabolic degradation .
  • Solubility: Fluorine’s electronegativity improves polarity relative to chlorine or bromine analogs, but the nitrile group may limit aqueous solubility.

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